molecular formula C6H7ClN2 B1590292 6-Chloro-5-methylpyridin-3-amine CAS No. 38186-82-2

6-Chloro-5-methylpyridin-3-amine

Cat. No. B1590292
CAS RN: 38186-82-2
M. Wt: 142.58 g/mol
InChI Key: VSBISZPNLZFTPG-UHFFFAOYSA-N
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Patent
US09296734B2

Procedure details

In a 100 mL R.B. flask, Boron trifluoride diethyl etherate (1.8 mL, 0.0143 mol, Sigma Aldrich) was added drop wise to a cooled mixture (−15° C.) of 6-chloro-5-methylpyridine-3-amine (1.0 g, 0.0070 mol) in DME (7.5 mL) and dichloromethane (2.5 mL). Then tert-butyl nitrite (0.85 g, 0.0082 mol, Sigma-Aldrich) was added drop wise and the reaction mixture was stirred at −10° C. for 25 min. The reaction mixture was allowed to warm to 0° C. and stirred for additional 20 min. The reaction mixture was diluted with pentane (50 mL) and the tetrafluoroborate diazonium salt was collected by filtration. The salt was dissolved in acetic anhydride (10 mL) and heated at 95° C. for 2 h. The reaction mixture was cooled to ambient temperature and then partitioned between ethyl acetate (50 mL) and sat.aq.sodium bicarbonate solution (100 mL). The aqueous solution was separated and extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated to afford a brown oil. This oil was purified by column chromatography on silica gel, eluting with 5% ethyl acetate in petroleum ether to give 6-chloro-5-methylpyridine-3-yl acetate as pale yellow oil (780 mg, 62%)
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
B(F)(F)F.[CH3:5][CH2:6][O:7][CH2:8][CH3:9].[Cl:10][C:11]1[N:16]=[CH:15]C(N)=[CH:13][C:12]=1C.N(OC(C)(C)C)=[O:20]>COCCOC.ClCCl.CCCCC>[C:6]([O:7][C:8]1[CH:15]=[N:16][C:11]([Cl:10])=[C:12]([CH3:13])[CH:9]=1)(=[O:20])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
1.8 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C=C(C=N1)N)C
Name
Quantity
7.5 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
2.5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.85 g
Type
reactant
Smiles
N(=O)OC(C)(C)C
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at −10° C. for 25 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C.
STIRRING
Type
STIRRING
Details
stirred for additional 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the tetrafluoroborate diazonium salt was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The salt was dissolved in acetic anhydride (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated at 95° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (50 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous solution was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a brown oil
CUSTOM
Type
CUSTOM
Details
This oil was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with 5% ethyl acetate in petroleum ether

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
C(C)(=O)OC=1C=NC(=C(C1)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 780 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.